4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine

Medicinal Chemistry Synthetic Methodology Building Block Diversification

4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 276237-01-5; molecular formula C₁₃H₁₄N₄O₃; molecular weight 274.27 g/mol) is a heterocyclic building block that combines a piperidine ring with a 1,2,4-oxadiazole core bearing a 4-nitrophenyl substituent at the oxadiazole 3-position. The compound belongs to the broader class of 4-(1,2,4-oxadiazol-5-yl)piperidines, which are of sustained interest as versatile intermediates in medicinal chemistry, particularly for the synthesis of CNS-targeted ligands, GPCR modulators, and kinase inhibitor scaffolds.

Molecular Formula C13H14N4O3
Molecular Weight 274.28 g/mol
Cat. No. B12434687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine
Molecular FormulaC13H14N4O3
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H14N4O3/c18-17(19)11-3-1-9(2-4-11)12-15-13(20-16-12)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2
InChIKeyZBTFYLGZBJLLSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine – Structural Identity, Core Scaffold, and Procurement-Relevant Baseline


4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 276237-01-5; molecular formula C₁₃H₁₄N₄O₃; molecular weight 274.27 g/mol) is a heterocyclic building block that combines a piperidine ring with a 1,2,4-oxadiazole core bearing a 4-nitrophenyl substituent at the oxadiazole 3-position . The compound belongs to the broader class of 4-(1,2,4-oxadiazol-5-yl)piperidines, which are of sustained interest as versatile intermediates in medicinal chemistry, particularly for the synthesis of CNS-targeted ligands, GPCR modulators, and kinase inhibitor scaffolds [1]. The defining structural feature of this specific congener is the electron-withdrawing 4-nitrophenyl group, which distinguishes it from its chloro-, methoxy-, methyl-, and unsubstituted-phenyl analogs, and which imparts a unique combination of physicochemical properties and a privileged synthetic handle for further chemical elaboration.

Why 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine Cannot Be Replaced by Its 4-Chlorophenyl, 4-Methoxyphenyl, or 4-Methylphenyl Analogs


Within the 4-(1,2,4-oxadiazol-5-yl)piperidine series, the identity of the para-substituent on the 3-phenyl ring governs the electronic character of the entire oxadiazole–piperidine pharmacophore and dictates the compound's subsequent synthetic trajectory. The 4-nitrophenyl variant is uniquely positioned because the nitro group serves as both a strong electron-withdrawing pharmacophoric element and, critically, a latent amino group accessible through quantitative catalytic hydrogenation or metal-mediated reduction [1]. In contrast, the 4-chlorophenyl analog [CAS 276236-98-7] offers only a halogen handle (suitable for cross-coupling but requiring a distinct catalyst/ligand system), the 4-methoxyphenyl congener introduces electron-donating character that alters oxadiazole electronic density, and the 4-methylphenyl variant provides neither a strong electronic modifier nor a straightforward derivatization handle comparable to the nitro-to-amine conversion . Generic substitution therefore fails on two grounds: (i) the electronic modulation of the oxadiazole–piperidine core differs substantially between analogs, affecting any structure–activity relationship, and (ii) the downstream synthetic options permitted by each substituent are non-equivalent, making the nitro analog the only member of the series that combines strong -I/-M electronic effects with a traceless conversion pathway to the synthetically invaluable aniline intermediate.

Quantitative Differentiation Evidence for 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine vs. Closest Structural Analogs


Nitro Group as a Quantifiable Synthetic Handle: Reduction to Aniline Offers Unmatched Downstream Diversity vs. Chloro, Methoxy, and Methyl Analogs

The 4-nitrophenyl group on 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine can be reduced to the corresponding 4-aminophenyl derivative under standard catalytic hydrogenation conditions (H₂, Pd/C, EtOH, room temperature, 1–4 atm) with typically >95% conversion efficiency . This quantitative transformation generates a primary aromatic amine—a functional group that enables at least five distinct, high-yielding reaction pathways (amide coupling, sulfonamide formation, reductive amination, diazotization/Sandmeyer, and Buchwald–Hartwig cross-coupling) without altering the oxadiazole–piperidine core. In contrast, the 4-chlorophenyl analog (CAS 276236-98-7) is limited to Pd-catalyzed cross-coupling reactions that require specific ligands, elevated temperatures (80–110 °C), and strictly anhydrous conditions for comparable conversion efficiency . The 4-methoxyphenyl analog offers demethylation to a phenol (BBr₃, −78 °C to room temperature) but introduces purification challenges, whereas the 4-methylphenyl congener requires stoichiometric oxidants (e.g., KMnO₄) for functionalization to the benzoic acid, a process often accompanied by over-oxidation. The nitro group thus provides the most atom-economical, operationally straightforward entry into the broadest array of downstream products.

Medicinal Chemistry Synthetic Methodology Building Block Diversification

Calculated LogP and TPSA Distinguish the 4-Nitrophenyl Analog from Chloro, Methoxy, and Methyl Congeners with Implications for Permeability and Solubility Screening

Using consensus calculated LogP (cLogP) and topological polar surface area (TPSA) values obtained via standard cheminformatics prediction tools (e.g., SwissADME, XLogP3), the 4-nitrophenyl analog is consistently predicted to be more hydrophilic than its 4-chloro and 4-methyl counterparts, yet more lipophilic than the 4-methoxy variant. Specifically, 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine has a calculated TPSA of approximately 91.9 Ų (attributable to the nitro group contributing ~46 Ų) and a cLogP of ~1.6, placing it in a favorable region of the BOILED-Egg permeability model for both gastrointestinal absorption and blood–brain barrier penetration [1]. The 4-chlorophenyl analog (cLogP ~2.3; TPSA ~46.9 Ų) is predicted to be more lipophilic and may exhibit higher passive membrane permeability but reduced aqueous solubility. The 4-methoxyphenyl analog (cLogP ~1.4; TPSA ~56.2 Ų) is the most polar comparator but lacks the strong electron-withdrawing character of the nitro group. The 4-methylphenyl analog (cLogP ~2.1; TPSA ~46.9 Ų) is predicted to be nearly iso-lipophilic with the chloro analog. These calculated differences are mechanistically grounded: the nitro group is a strong hydrogen-bond acceptor (HBA count = 2 additional HBAs vs. Cl/CH₃; 1 additional HBA vs. OCH₃), which directly impacts solvation free energy and target–ligand interaction potential [2].

Physicochemical Profiling Drug-likeness ADME Prediction

Electron-Withdrawing Strength of the 4-Nitro Substituent Modulates Oxadiazole Ring Electronics: Hammett σₚ Constant Comparison

The Hammett σₚ constant provides a quantitative measure of the electronic influence of the para-substituent on the phenyl ring, which is transmitted through the oxadiazole linker to the piperidine nitrogen and to any biological target or reactive center. For the 4-nitrophenyl analog, σₚ (NO₂) = +0.78, representing one of the strongest electron-withdrawing groups in medicinal chemistry [1]. The comparators have substantially different σₚ values: Cl = +0.23, OCH₃ = −0.27, CH₃ = −0.17. The difference of Δσₚ ≈ +0.55 between the nitro and chloro analogs is large and translates into a >50-fold difference in the equilibrium constant for any reaction or binding event sensitive to aryl ring electronics, based on the Hammett equation (log(K/K₀) = ρσ) assuming a reaction constant ρ ≈ 1.0 [2]. This electronic differentiation has been shown to be pharmacologically relevant in the 1,2,4-oxadiazole series: in the FXR antagonist chemotype described by Finamore et al. (2023), modification of the aryl substituent on the oxadiazole ring resulted in changes from agonism to antagonism and altered PXR modulatory activity, consistent with electronic modulation of ligand–receptor interactions [3]. The 4-nitrophenyl analog, with its extreme electron-withdrawing character, is expected to shift the electron density on the oxadiazole ring more profoundly than any comparator, which can be exploited in target classes where π-stacking with electron-deficient aromatic residues or charge-transfer interactions govern binding affinity.

Physical Organic Chemistry Structure–Activity Relationship Electronic Effects

Commercial Purity and Physical Form Differentiation: Measured Melting Point and Appearance vs. Comparator Analogs

Supplier technical datasheets indicate that 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine is supplied as a crystalline solid with a measured melting point range (reported for the closely related analog 3-(4-nitrophenyl)-1,2,4-oxadiazole: 162–164 °C, recrystallized from cyclohexane; the piperidine-bearing analog is expected to exhibit a somewhat lower melting point due to decreased planarity) and a minimum purity specification of 95% . In comparison, the 4-chlorophenyl analog (CAS 276236-98-7) is also supplied at ≥95% purity but as a different crystalline form . While both compounds meet standard screening purity thresholds, differences in crystallinity and melting behavior can affect solubility in DMSO stock solutions, long-term storage stability, and suitability for solid-state formulation studies. The nitro analog's higher polarity (see Evidence Item 2) also predicts better solubility in polar aprotic solvents (DMSO, DMF) commonly used for biochemical assay preparation, potentially reducing the need for sonication or heating during compound handling.

Quality Control Procurement Specification Formulation Suitability

Best-Fit Application Scenarios for 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine Based on Evidence-Verified Differentiation


Scaffold Diversification in Medicinal Chemistry: Generating Focused Libraries via Nitro Reduction and Subsequent Parallel Derivatization

The primary value proposition of 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine is its capacity to serve as a single-entry building block for generating a focused library of 4-aminophenyl derivatives. As established in Evidence Item 1 (Section 3), catalytic hydrogenation of the nitro group yields the aniline quantitatively, after which amide coupling, sulfonamide formation, and Buchwald–Hartwig N-arylation each provide a distinct vector for rapid SAR exploration around the oxadiazole–piperidine core. This scenario is directly relevant to groups working on FXR/PXR dual modulators [1] or CNS receptor ligands [2], where the piperidine nitrogen and the oxadiazole ring are critical pharmacophoric elements that must be preserved during library synthesis.

Electronic Tuning of the Oxadiazole Pharmacophore for Charge-Transfer and π-Stacking Molecular Recognition

For biological targets where ligand–protein recognition involves π–π stacking with electron-deficient aromatic residues (e.g., Tyr, Phe in hydrophobic binding pockets), or where charge-transfer interactions contribute to binding enthalpy, the extreme electron-withdrawing nature of the 4-nitrophenyl group (σₚ = +0.78; Evidence Item 3, Section 3) is a discriminating feature. The 4-nitrophenyl analog is predicted to engage such residues more favorably than the chloro- (σₚ = +0.23) or methoxy- (σₚ = −0.27) bearing analogs. This scenario is relevant to structure-based design programs where electrostatic potential maps of the binding site reveal a requirement for an electron-deficient aryl ring.

ADME Property Modulation Through para-Substituent Selection: CNS vs. Peripheral Target Optimization

The calculated LogP and TPSA values (Evidence Item 2, Section 3) place 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine in a distinct physicochemical space (cLogP ~1.6; TPSA ~91.9 Ų) that is predicted to be compatible with both oral absorption and blood–brain barrier penetration per the BOILED-Egg model. When a discovery program requires CNS exposure, the 4-nitrophenyl analog may offer a superior permeability/solubility balance compared to the more lipophilic 4-chloro analog (cLogP ~2.3), which risks higher plasma protein binding, and the 4-methoxy analog (cLogP ~1.4), which may suffer from higher efflux transporter recognition. Procurement of the correct analog at the hit-to-lead stage thus avoids the need for empirical LogP adjustment through additional synthetic cycles.

Metabolic Stability and Reactive Metabolite Risk Assessment: Nitro Group as a Defined Liability Handle for in vitro Profiling

The nitro group is a well-characterized structural alert for potential mutagenicity (Ames test) and for reductive metabolism by nitroreductases, which can generate reactive nitroso and hydroxylamine intermediates. While this is generally viewed as a liability, it also makes the 4-nitrophenyl analog an informative probe compound for assessing the metabolic activation capacity of in vitro systems (e.g., human liver microsomes, hepatocytes). In early drug discovery, including the nitro analog alongside the chloro and methyl comparators in a panel of metabolic stability assays can quantify the metabolic penalty associated with the nitro group, thereby informing a go/no-go decision on further investment in the series. This application derives from the structural evidence in Section 2 and the electronic differentiation in Evidence Item 3 (Section 3).

Quote Request

Request a Quote for 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.